3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3-methoxy-N-(4-methyl-2-thiazolyl)benzamide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 477516-34-0
VCID: VC1741252
InChI: InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15)
SMILES: CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

CAS No.: 477516-34-0

Cat. No.: VC1741252

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide - 477516-34-0

Specification

CAS No. 477516-34-0
Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15)
Standard InChI Key PAGPVSQZNPBQLP-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC
Canonical SMILES CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC

Introduction

Chemical Structure and Basic Properties

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide belongs to the class of benzamides, which are characterized by a carboxamido substituent attached to a benzene ring. The compound contains a five-membered thiazole heterocyclic ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom, which is a key structural component contributing to its biological activities. The presence of the methoxy group at the meta-position (position 3) of the benzene ring and the methyl group at position 4 of the thiazole ring creates a specific electronic distribution that affects its chemical reactivity and biological interactions.

Physicochemical Characteristics

The compound possesses several important physicochemical properties that determine its behavior in chemical reactions and biological systems. Based on structural analysis and comparison with related compounds, the following table summarizes its key characteristics:

PropertyValue
CAS Number477516-34-0
Molecular FormulaC12H12N2O2S
Molecular WeightApproximately 248 g/mol
AppearanceSolid (crystalline)
Chemical ClassificationBenzamide derivative, Thiazole-containing compound
SolubilityLikely soluble in organic solvents such as dichloromethane, dimethylsulfoxide
Log P (estimated)2.0-3.0 (based on similar compounds)

The presence of the amide bond provides hydrogen-bonding capability, while the methoxy group contributes to the compound's polarity. The thiazole ring, with its sulfur and nitrogen atoms, creates an electron-rich system that can participate in various chemical interactions.

Synthesis Methods and Preparation

General Synthetic Route

The synthesis of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction between 3-methoxybenzoic acid and 4-methyl-1,3-thiazol-2-amine. This amidation reaction generally requires coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond.

Detailed Synthetic Procedure

The synthesis can be carried out through several approaches, with one common method involving the following steps:

  • Activation of 3-methoxybenzoic acid using thionyl chloride to form the corresponding acid chloride

  • Reaction of the acid chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base

  • Purification of the product through recrystallization or column chromatography

Alternatively, direct coupling methods using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, similar to the synthesis approaches used for related benzamide compounds .

Structure-Activity Relationship Analysis

Influence of Functional Groups

The specific arrangement of functional groups in 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide contributes significantly to its biological activity profile:

Functional GroupPositionPotential Contribution to Activity
Methoxy group3-position (benzene ring)Increases lipophilicity, enhances cell membrane penetration, may form hydrogen bonds with target receptors
Methyl group4-position (thiazole ring)Increases lipophilicity, affects electronic distribution in the thiazole ring
Amide bondLinking benzene and thiazoleProvides rigidity, enables hydrogen bonding, contributes to target binding
Thiazole ringCore structureProvides nitrogen and sulfur atoms for interaction with biological targets, contributes to water solubility

Comparison with Similar Compounds

The structural features of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be compared with those of related compounds to predict activity patterns:

  • 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide differs only in the position of the methoxy group (para instead of meta). This compound has a molecular weight of 248.3 g/mol and similar physicochemical properties, but the different position of the methoxy group may affect its binding orientation and activity profile .

  • 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide represents a more complex analog with additional functional groups, potentially offering enhanced binding interactions with biological targets.

Reaction Chemistry

Chemical Reactivity

The diverse functional groups in 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide enable participation in various chemical reactions:

  • The amide bond may undergo hydrolysis under acidic or basic conditions

  • The methoxy group can be demethylated to form a phenolic hydroxyl group

  • The thiazole ring can participate in electrophilic and nucleophilic substitution reactions

  • The methyl group on the thiazole can potentially undergo oxidation to form carboxylic acid derivatives

These reactive sites make the compound valuable as a building block for creating more complex molecules with potentially enhanced biological activity.

Stability Characteristics

The compound is expected to be relatively stable under normal laboratory conditions but may degrade under extreme pH conditions or elevated temperatures due to potential hydrolysis of the amide bond. Exposure to strong oxidizing agents may affect the thiazole ring structure and the methoxy substituent.

Analytical Characterization

Spectroscopic Properties

The structural confirmation of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    The expected 1H NMR signals would include:

    • Aromatic protons of the benzene ring (approximately δ 7.0-8.0 ppm)

    • Thiazole ring proton (approximately δ 6.5-7.0 ppm)

    • Methoxy protons (approximately δ 3.8-4.0 ppm)

    • Methyl protons of the thiazole (approximately δ 2.4-2.6 ppm)

    • NH proton (broad signal, approximately δ 8.0-9.0 ppm)

  • Infrared (IR) Spectroscopy

    Characteristic absorption bands would include:

    • N-H stretching (approximately 3300-3400 cm⁻¹)

    • C=O stretching (approximately 1650-1680 cm⁻¹)

    • C-O stretching (approximately 1250-1270 cm⁻¹)

    • C=N stretching (approximately 1500-1600 cm⁻¹)

  • Mass Spectrometry

    The molecular ion peak would be expected at m/z 248, with fragmentation patterns involving cleavage of the amide bond and loss of the methoxy group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and separation. A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, potentially with buffer additives for improved peak resolution.

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